molecular formula C24H15F3N4O B611424 Torin 2 CAS No. 1223001-51-1

Torin 2

Cat. No.: B611424
CAS No.: 1223001-51-1
M. Wt: 432.4 g/mol
InChI Key: GUXXEUUYCAYESJ-UHFFFAOYSA-N
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Description

Torin 2 is a synthetic compound known for its potent and selective inhibition of the mechanistic target of rapamycin (mTOR) kinase. It is a second-generation ATP-competitive inhibitor that exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1. This compound is widely used in scientific research due to its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool for studying the mTOR signaling pathway .

Mechanism of Action

Target of Action

Torin 2 is a potent and selective ATP-competitive inhibitor of mTOR . mTOR (mammalian target of rapamycin) is a highly conserved serine/threonine protein kinase that serves as a central regulator of cell growth, survival, and autophagy . This compound inhibits mTORC1 with an IC50 of 2.1 nM . In addition to mTOR, this compound also inhibits the phosphatidylinositol-3 kinase–like kinase (PIKK) family members ATM (EC50 = 25 nM), ATR (EC50 = 35 nM), and DNA-PK (IC50 = 118 nM) .

Mode of Action

This compound interacts with its targets by competitively binding to the ATP-binding site of these kinases . This interaction inhibits the activity of mTORC1, mTORC2, and PIKK family members, leading to a decrease in the phosphorylation of mTOR downstream targets .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway senses growth factor and nutrient signals and controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . Inhibition of mTOR by this compound leads to attenuation of this pathway, affecting the regulation of these processes .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of phosphorylation of mTOR downstream targets, inhibition of cell proliferation of several cancer cell types, and induction of apoptosis and autophagy . These effects result in the suppression of tumor cell migration, proliferation, and S-phase entry .

Action Environment

Environmental factors such as nutrient availability can influence the action of this compound. For instance, nutrient or serum deprivation inhibits mTOR and stimulates protein breakdown by inducing autophagy . Therefore, the efficacy and stability of this compound could potentially be influenced by the nutrient status of the cellular environment.

Biochemical Analysis

Biochemical Properties

Torin 2 is an ATP-competitive inhibitor of mTOR, ATM, and ATR . It inhibits mTORC1-dependent T389 phosphorylation on S6K (RPS6KB1) with an EC 50 of 250 pmol/L with approximately 800-fold selectivity for cellular mTOR versus phosphoinositide 3-kinase (PI3K) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mTOR kinase and mTORC1 signaling activities in a sustained manner suggestive of a slow dissociation from the kinase . It also exhibits potent biochemical and cellular activity against phosphatidylinositol-3 kinase–like kinase (PIKK) family kinases including ATM (EC 50, 28 nmol/L), ATR (EC 50, 35 nmol/L), and DNA-PK (EC 50, 118 nmol/L; PRKDC), the inhibition of which sensitizes cells to Irradiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a prolonged block in negative feedback and consequent T308 phosphorylation on Akt when cancer cells are treated with it for 24 hours . This is associated with strong growth inhibition in vitro .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway, which senses growth factor and nutrient signals

Preparation Methods

Synthetic Routes and Reaction Conditions

Torin 2 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Torin 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the chemical reactions of this compound include various analogs and derivatives with modified functional groups. These products are often used in research to study the structure-activity relationship and to develop more potent and selective inhibitors .

Scientific Research Applications

Torin 2 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the mTOR signaling pathway and to develop new inhibitors with improved properties.

    Biology: this compound is used to investigate the role of mTOR in cellular processes such as autophagy, cell growth, and metabolism.

    Medicine: this compound is studied for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by targeting the mTOR pathway.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting the mTOR pathway

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to inhibit both mTORC1 and mTORC2 with high potency and selectivity. It also exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1, making it a more effective tool for studying the mTOR pathway and for potential therapeutic applications .

Properties

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679917
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223001-51-1
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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